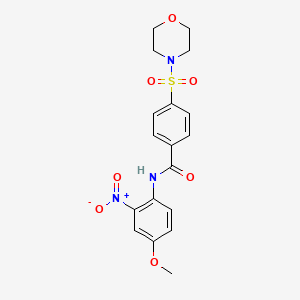

![molecular formula C22H16FN5OS B2972969 4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 956573-39-0](/img/structure/B2972969.png)

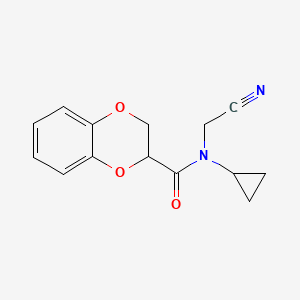

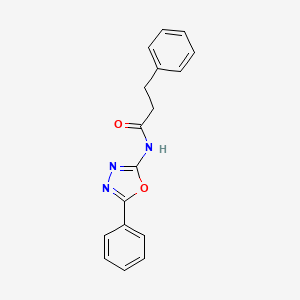

4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a phenyl group, a pyrrole group, a pyrazole group, an oxadiazole group, and a sulfide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been recognized for their antimicrobial properties. The presence of the 1H-pyrazol-1-yl group in the compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory Properties

Compounds with a 1,3,4-oxadiazole moiety have been reported to exhibit significant anti-inflammatory activity. This could make the compound a candidate for the development of new anti-inflammatory drugs, potentially offering an alternative to current medications with fewer side effects .

Antitumor and Anticancer Applications

The fluorinated pyrazole structure within this compound is similar to other molecules that have shown anti-tumor and anti-cancer activities. This suggests that it could be used in the synthesis of new drugs for treating various types of cancer, including breast cancer, by targeting specific receptors like the human estrogen alpha receptor (ERα) .

Antioxidant Potential

Oxadiazole derivatives are known for their antioxidant properties. This compound could be explored for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases .

Analgesic Effects

The pyrazole core of the compound is associated with analgesic effects. Research into this application could lead to the development of new pain-relief medications, particularly for chronic pain management .

Drug Design and Molecular Docking

The compound’s structure allows for molecular docking studies, which are crucial in drug design. It could serve as a ligand in the development of drugs targeting specific proteins, aiding in the creation of more effective and targeted therapies .

Mechanism of Action

Mode of action

Many pyrazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines . The fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many pyrazole derivatives have been reported to exhibit anti-cancer activity, suggesting they might interact with pathways involved in cell proliferation and apoptosis .

Result of action

Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action might be. Given the biological activities associated with pyrazole derivatives, it’s possible that this compound could have effects on cell proliferation, inflammation, or oxidative stress .

properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5OS/c23-17-10-8-16(9-11-17)15-30-22-26-25-20(29-22)19-14-24-28(18-6-2-1-3-7-18)21(19)27-12-4-5-13-27/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEUZFGICOZSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NN=C(O3)SCC4=CC=C(C=C4)F)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2972888.png)

![4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2972890.png)

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)

![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2972906.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)